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molecular formula C11H10N2O4 B1331854 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid CAS No. 4572-80-9

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid

Cat. No. B1331854
M. Wt: 234.21 g/mol
InChI Key: QAUAVUXZOYSZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04861778

Procedure details

2,3-Dihydrophthalazine-1,4-dione(8.1 g; 0.05 mol) was suspended in 100 ml of absolute ethanol containing a catalytic amount of sodium ethoxide. Ethyl acrylate (5.0 g; 0.05 mol) was added to the suspension and the mixture was reacted under reflux for 42 hours. The hot reaction mixture was filtered and the solvent removed in vacuo. The product thus formed was dissolved in sodium hydroxide (0.07 M; 250 ml) and stirred overnight. The solution was acidified by the addition of hydrogen chloride resulting in the formation of a white crystalline solid. The solid was recrystallized from water to produce the product, 2-(2'-carboxyethyl)-2,3-dihydrophthalazine-1,4-dione.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[NH:3][NH:2]1.[O-]CC.[Na+].[C:17]([O:21]CC)(=[O:20])[CH:18]=[CH2:19].Cl>C(O)C.[OH-].[Na+]>[C:17]([CH2:18][CH2:19][N:3]1[NH:2][C:1](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]1=[O:11])([OH:21])=[O:20] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
C1(NNC(C2=CC=CC=C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 42 hours
Duration
42 h
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product thus formed
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(O)CCN1C(C2=CC=CC=C2C(N1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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